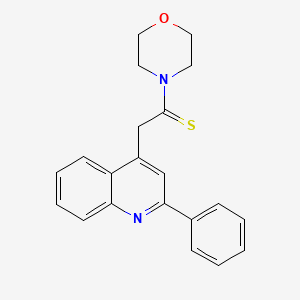
3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” is an organic compound that belongs to the class of isobenzofurans. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of a furan ring and a tert-butyl group in its structure suggests that it may exhibit unique reactivity and stability characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step usually involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the isobenzofuran ring: This can be accomplished through intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
“3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the isobenzofuran moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkyl halides, or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of “3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-methylfuran-2-yl)isobenzofuran-1(3H)-one
- 3-(5-ethylfuran-2-yl)isobenzofuran-1(3H)-one
- 3-(5-isopropylfuran-2-yl)isobenzofuran-1(3H)-one
Uniqueness
“3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” is unique due to the presence of the tert-butyl group, which can impart increased steric hindrance and stability compared to its methyl, ethyl, or isopropyl analogs. This can influence its reactivity, solubility, and overall chemical behavior.
Eigenschaften
CAS-Nummer |
754191-82-7 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
3-(5-tert-butylfuran-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H16O3/c1-16(2,3)13-9-8-12(18-13)14-10-6-4-5-7-11(10)15(17)19-14/h4-9,14H,1-3H3 |
InChI-Schlüssel |
BQBGYKNOCXNSJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(O1)C2C3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







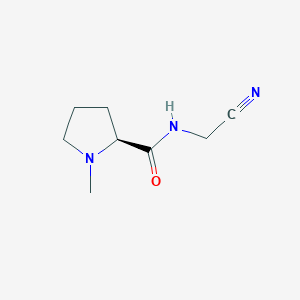

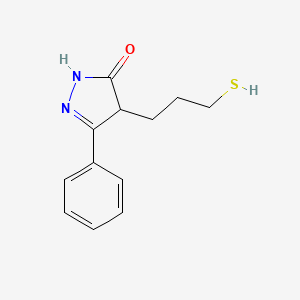
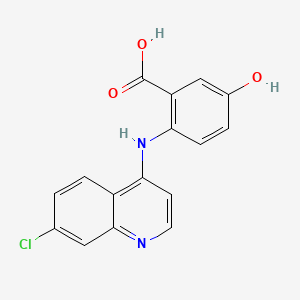

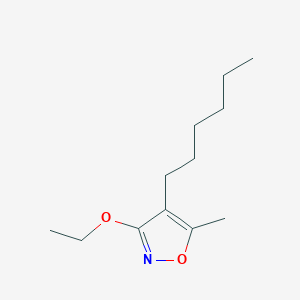

![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
